molecular formula C17H12F3N3O B3149489 5-(4-Methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine CAS No. 672950-81-1

5-(4-Methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Cat. No. B3149489
CAS RN: 672950-81-1
M. Wt: 331.29 g/mol
InChI Key: HBAKOTPLBDCMON-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized for use in agrochemical and pharmaceutical industries . Various methods of synthesizing such compounds have been reported .


Molecular Structure Analysis

The molecular structure analysis typically involves spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by functional groups present in the molecule. For instance, the trifluoromethyl group is known to increase the lipophilicity and stability of a compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and their mechanism of action often involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For instance, some trifluoromethyl-containing compounds are labeled as irritants .

Future Directions

The future directions would depend on the specific applications of the compound. Trifluoromethyl-containing compounds have found wide applications in pharmaceuticals and agrochemicals, and it is expected that novel applications will be discovered in the future .

properties

IUPAC Name

5-(4-methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c1-11-7-9-13(10-8-11)24-16-14(17(18,19)20)22-23-15(21-16)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKOTPLBDCMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173213
Record name 5-(4-Methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672950-81-1
Record name 5-(4-Methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672950-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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